
N'-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide is a chemical compound characterized by the presence of a chloro-substituted pyridine ring and a formimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide typically involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired formimidamide compound .
Industrial Production Methods
Industrial production methods for N’-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the formimidamide group to an amine.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted pyridine compounds .
Scientific Research Applications
N’-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloro-4-pyridyl)-N-phenylurea: This compound has a similar pyridine ring structure but differs in the substituents attached to the nitrogen atom.
N-(4-Chloro-2-pyridyl)thiourea: This compound contains a thiourea group instead of a formimidamide group.
Uniqueness
N’-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide is unique due to the presence of the formimidamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6ClN3O |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
N'-(4-chloropyridin-2-yl)-N-hydroxymethanimidamide |
InChI |
InChI=1S/C6H6ClN3O/c7-5-1-2-8-6(3-5)9-4-10-11/h1-4,11H,(H,8,9,10) |
InChI Key |
CAKBSSDNGLVNED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)N=CNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


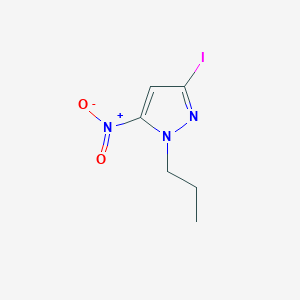
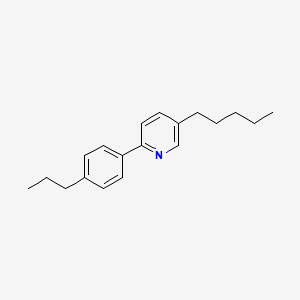
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-pyridin-3-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11709900.png)
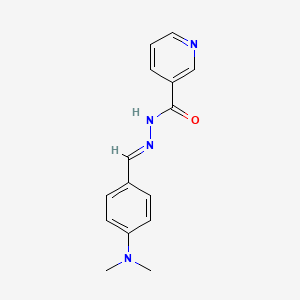
![N'-[(E)-(2-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11709917.png)
![2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide](/img/structure/B11709919.png)
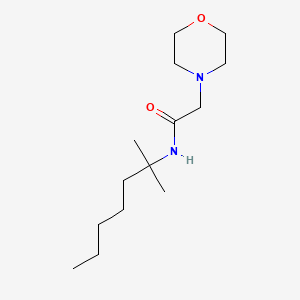
![Benzyl 4-({[16-(2-{[4-(benzyloxy)-4-oxobutyl]amino}-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]acetyl}amino)butanoate](/img/structure/B11709928.png)
![5-[2,2,2-Trichloro-1-(1,2-dihydroacenaphthylen-5-yl)ethyl]-1,2-dihydroacenaphthylene](/img/structure/B11709942.png)
![8-bromo-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11709945.png)
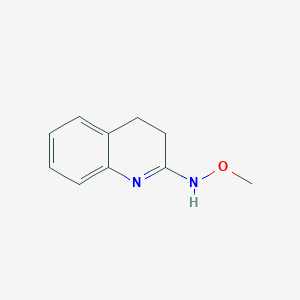
![4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11709961.png)
![(1Z)-Bis({5-[(4-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazol-4-YL})diazen-1-ium-1-olate](/img/structure/B11709962.png)
![4-[(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-hydrazonomethyl]-2-nitro-phenol](/img/structure/B11709963.png)
